molecular formula C7H10N2O3 B12940804 Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetate

Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetate

Cat. No.: B12940804
M. Wt: 170.17 g/mol
InChI Key: DRPNAMLLZRRHKY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetate typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-4-carboxylic acid derivatives, while substitution reactions can yield various ester or amide derivatives .

Scientific Research Applications

Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-4-carboxylic acid
  • 2-Hydroxy-1-methylimidazole
  • Methyl 2-hydroxy-2-(1H-imidazol-4-yl)acetate

Uniqueness

Methyl 2-hydroxy-2-(1-methyl-1H-imidazol-4-yl)acetate is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-hydroxy-2-(1-methylimidazol-4-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-9-3-5(8-4-9)6(10)7(11)12-2/h3-4,6,10H,1-2H3

InChI Key

DRPNAMLLZRRHKY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(C(=O)OC)O

Origin of Product

United States

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